

Application Note and Protocol: In Vitro Hepatitis B Virus (HBV) Replication Assay

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Compound of Interest

Compound Name: HBV Seq1 aa:63-71

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Hepatitis B virus (HBV) infection is a major global health issue, with over 250 million people chronically infected and at high risk of developing severe liver diseases like cirrhosis and hepatocellular carcinoma.[1][2] The persistence of the virus is primarily due to the formation of a stable episomal minichromosome, the covalently closed circular DNA (cccDNA), in the nucleus of infected hepatocytes.[1][3] This cccDNA serves as the template for the transcription of all viral RNAs, making it a central molecule in the HBV life cycle and a key target for curative therapies.[4][5]

In vitro cell culture models are indispensable tools for studying the HBV life cycle and for the discovery and development of novel antiviral agents.[6][7] Among the established models, the HepG2.2.15 cell line is a widely used system.[8][9] This cell line is derived from the human hepatoblastoma cell line HepG2 and is stably transfected with the HBV genome, enabling it to continuously produce infectious viral particles.[7][10] This makes it an accurate and predictive model for assessing compounds that inhibit the replication stages of the HBV life cycle.[7][11]

This document provides a detailed protocol for performing an in vitro HBV replication assay using the HepG2.2.15 cell line, followed by the quantification of viral DNA using quantitative PCR (qPCR) and the gold-standard Southern blot analysis.

Principle of the Assay

The assay is based on the cultivation of HepG2.2.15 cells, which constitutively replicate HBV. These cells are treated with test compounds at varying concentrations. The antiviral efficacy of the compounds is determined by measuring the reduction in the levels of HBV DNA replicative intermediates within the cells and/or secreted viral DNA in the culture supernatant compared to untreated control cells. Cytotoxicity of the compounds is also assessed in parallel to determine the therapeutic index.

Key Signaling Pathways and Workflows

HBV Life Cycle

The HBV life cycle begins with the virus attaching to the sodium taurocholate co-transporting polypeptide (NTCP) receptor on hepatocytes.^{[1][4]} Following entry, the viral nucleocapsid is transported to the nucleus, where the relaxed circular DNA (rcDNA) genome is released and converted into cccDNA.^{[4][12]} The cccDNA serves as a template for viral RNA transcription. The pregenomic RNA (pgRNA) is then packaged into new core particles along with the viral polymerase, where it is reverse transcribed back into rcDNA.^{[1][13]} These mature nucleocapsids can either be enveloped and secreted as new virions or be recycled to the nucleus to replenish the cccDNA pool.^[1]

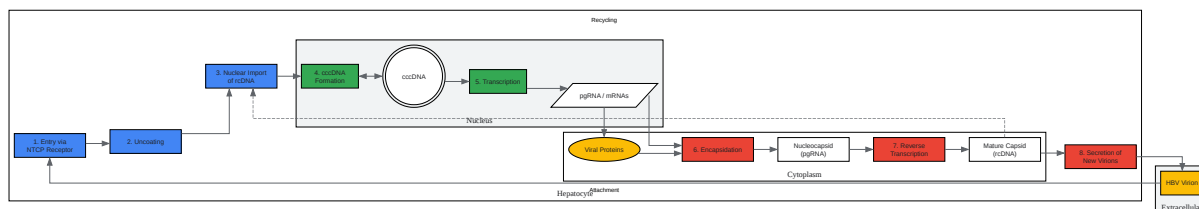


Figure 1: Hepatitis B Virus (HBV) Life Cycle

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Caption: Figure 1: Key stages of the Hepatitis B Virus (HBV) life cycle within a hepatocyte.

Experimental Workflow

The experimental process involves seeding the HBV-replicating cells, treating them with antiviral compounds, and incubating for several days. Following incubation, viral DNA is extracted from both the cell culture supernatant (extracellular) and the cell lysate (intracellular). The extracted DNA is then quantified to determine the effect of the compound on viral replication.

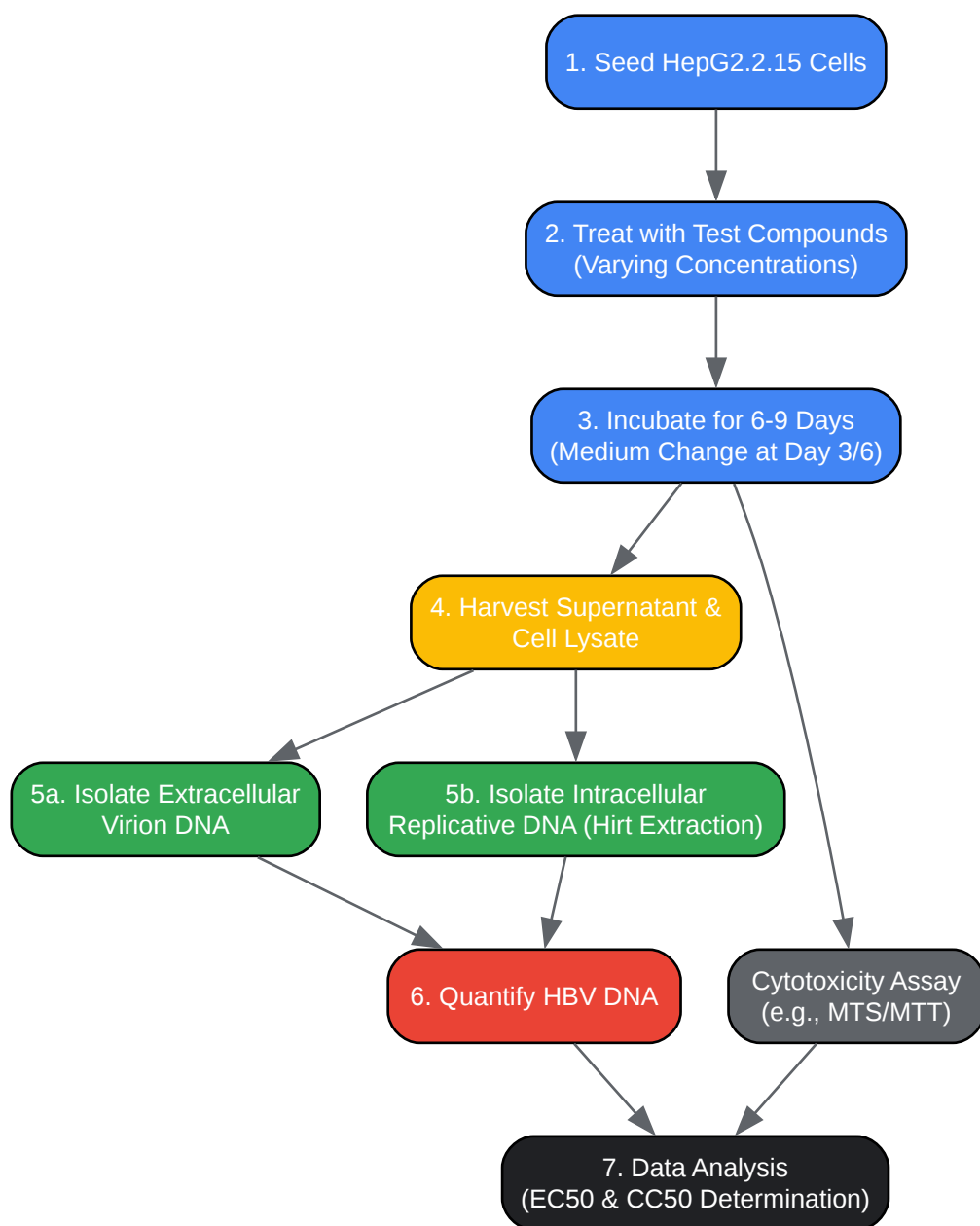


Figure 2: In Vitro HBV Replication Assay Workflow

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Caption: Figure 2: A step-by-step workflow for the in vitro HBV replication assay.

Materials and Reagents

Item	Vendor/Specifications
Cell Line	HepG2.2.15 Human Hepatoblastoma Cell Line
Base Medium	DMEM/F12 Medium
Supplements	10% Fetal Bovine Serum (FBS), Penicillin-Streptomycin
Selection Agent	G418 (Geneticin)
Cell Dissociation	Accutase or Trypsin-EDTA
Buffers	PBS (Phosphate-Buffered Saline), TE Buffer
Lysis Buffer (Hirt)	10 mM Tris-HCl (pH 7.5), 10 mM EDTA, 0.6% SDS
Precipitation	5 M NaCl, 100% Ethanol, 70% Ethanol
DNA Extraction	Phenol:Chloroform:Isoamyl Alcohol (25:24:1)
qPCR Reagents	SYBR Green or TaqMan Master Mix, HBV-specific primers
Southern Blot	Agarose, TAE buffer, Nytran membrane, HBV DNA probe
Plates/Flasks	T-75 flasks, 24- or 96-well cell culture plates
Cytotoxicity Assay Kit	MTS, MTT, or similar viability assay kit

Experimental Protocols

Part 1: Cell Culture and Plating

- Culture HepG2.2.15 cells in T-75 flasks with DMEM/F12 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a maintenance concentration of G418 (e.g., 380 µg/mL).[9]
- Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.[10]

- Passage the cells when they reach 80-90% confluency. Do not allow them to become fully confluent.[8]
- For the assay, detach cells using Accutase or Trypsin. Resuspend the cells in fresh medium without G418.
- Seed the cells into 24- or 96-well plates at a predetermined density to ensure they are sub-confluent throughout the assay duration.

Plate Format	Seeding Density (cells/well)
96-well	1.5×10^4 - 3×10^4
24-well	0.8×10^5 - 1.5×10^5

Part 2: Compound Treatment

- After 24 hours of seeding, remove the culture medium.
- Add fresh medium containing serial dilutions of the test compounds. Include a "vehicle-only" control (e.g., DMSO) and an "untreated" control. A known HBV inhibitor (e.g., Lamivudine) should be used as a positive control.
- Incubate the plates at 37°C with 5% CO₂.
- The total treatment duration is typically 6 to 9 days. Replace the medium containing the respective compounds every 3 days.

Part 3: Harvesting and Extraction of HBV DNA

A. Extracellular (Supernatant) HBV DNA

- On the final day of treatment, carefully collect the culture supernatant from each well.
- Centrifuge at low speed to pellet any cell debris and transfer the clear supernatant to a new tube.

- Isolate viral DNA from the supernatant using a commercial viral DNA/RNA extraction kit according to the manufacturer's protocol.
- Elute the DNA in an appropriate volume (e.g., 50 μ L) of elution buffer or nuclease-free water.

B. Intracellular HBV DNA (Hirt Extraction) The Hirt DNA extraction method selectively isolates low-molecular-weight, protein-free DNA, such as HBV cccDNA and relaxed circular DNA (rcDNA), from high-molecular-weight chromosomal DNA.[\[14\]](#)[\[15\]](#)

- After removing the supernatant, wash the cell monolayer once with PBS.
- Lyse the cells by adding 1.5 mL of Hirt Lysis Buffer to each well of a 6-well plate (adjust volume for other plate sizes) and incubate for 30 minutes at room temperature.[\[14\]](#)
- Transfer the viscous lysate to a microcentrifuge tube. Add 0.4 mL of 5 M NaCl and mix by gentle inversion.[\[14\]](#)
- Incubate at 4°C overnight to precipitate chromosomal DNA and proteins.[\[5\]](#)[\[14\]](#)
- Centrifuge at 14,500 x g for 30 minutes at 4°C.[\[14\]](#)
- Carefully transfer the supernatant, which contains the low-molecular-weight DNA, to a new tube.
- Perform two rounds of phenol:chloroform:isoamyl alcohol extraction to remove remaining proteins.[\[14\]](#)
- Precipitate the DNA from the final aqueous phase by adding two volumes of 100% ethanol and incubating overnight.[\[5\]](#)
- Pellet the DNA by centrifugation, wash with 70% ethanol, air-dry, and resuspend in 25-50 μ L of TE buffer.[\[5\]](#)

Part 4: Quantification of HBV DNA

Method A: Quantitative PCR (qPCR) qPCR is a highly sensitive method used to quantify the amount of HBV DNA.[\[16\]](#)[\[17\]](#)

- Prepare a reaction mix as described in the table below. Primers should target a conserved region of the HBV genome, such as the S-gene.[\[16\]](#)
- Add 2-5 μL of the extracted DNA template to each reaction.
- Use a serial dilution of a plasmid containing the HBV genome to generate a standard curve for absolute quantification.
- Perform the qPCR reaction using a thermal cycler with an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[\[18\]](#)
- Calculate the HBV DNA copy number or IU/mL in each sample by comparing its Ct value to the standard curve.[\[16\]](#)[\[19\]](#)

Component	Volume (per 20 μL rxn)	Final Concentration
2x SYBR Green Master Mix	10 μL	1x
Forward Primer (10 μM)	0.8 μL	400 nM
Reverse Primer (10 μM)	0.8 μL	400 nM
DNA Template	2-5 μL	Variable
Nuclease-Free Water	Up to 20 μL	-

Method B: Southern Blot Analysis Southern blot is the "gold standard" for identifying different HBV DNA replicative intermediates (e.g., rcDNA, dsIDNA, and cccDNA) based on their electrophoretic mobility.[\[12\]](#)[\[14\]](#)[\[20\]](#)

- **Electrophoresis:** Load the Hirt-extracted DNA onto a 1.2% agarose gel and run the electrophoresis in 1x TAE buffer.
- **Depurination, Denaturation, Neutralization:** Sequentially treat the gel with HCl (depurination), NaOH (denaturation), and a neutralization buffer to prepare the DNA for transfer.[\[14\]](#)[\[20\]](#)
- **Transfer:** Transfer the DNA from the gel to a positively charged nylon membrane (e.g., Nytran) overnight using capillary action.[\[20\]](#)

- Cross-linking: UV-crosslink the DNA to the membrane.[20]
- Hybridization: Pre-hybridize the membrane and then hybridize it overnight at a specific temperature (e.g., 65°C) with a radiolabeled ($[\alpha\text{-}^{32}\text{P}]\text{dCTP}$) or non-radioactive (e.g., DIG-labeled) HBV-specific DNA probe.[5][14]
- Washing and Detection: Wash the membrane to remove the unbound probe and expose it to X-ray film or a phosphorimager screen to visualize the DNA bands corresponding to the different HBV replicative forms.[14]

Data Presentation and Analysis

The primary endpoints of the assay are the 50% effective concentration (EC_{50}), which is the concentration of the compound that inhibits HBV replication by 50%, and the 50% cytotoxic concentration (CC_{50}), the concentration that reduces cell viability by 50%.

Compound	EC_{50} (μM) (qPCR)	CC_{50} (μM) (MTS Assay)	Selectivity Index (SI = $\text{CC}_{50}/\text{EC}_{50}$)
Lamivudine	0.15	>100	>667
Compound X	2.5	75	30
Compound Y	15.2	25	1.6

A higher Selectivity Index (SI) indicates a more favorable therapeutic window for the compound.

Conclusion

The in vitro HBV replication assay using HepG2.2.15 cells is a robust and essential tool for the primary screening and characterization of potential anti-HBV therapeutics. This protocol provides a comprehensive framework for cell culture, compound treatment, and the subsequent quantification of viral replication using both high-throughput qPCR and confirmatory Southern blot analysis. The data generated from this assay are crucial for making informed decisions in the drug development pipeline for chronic hepatitis B.

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